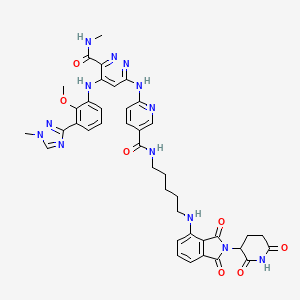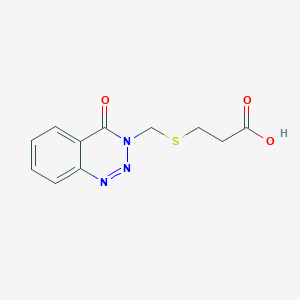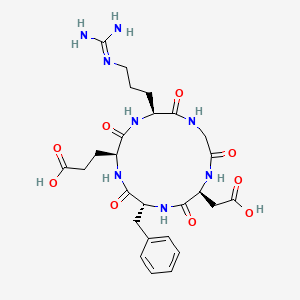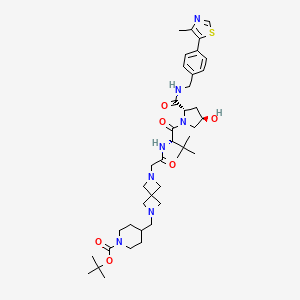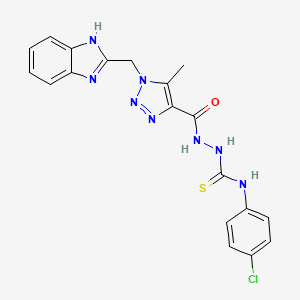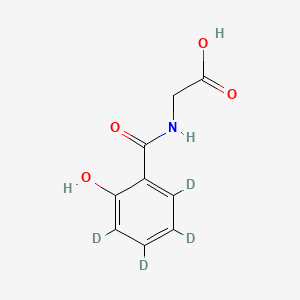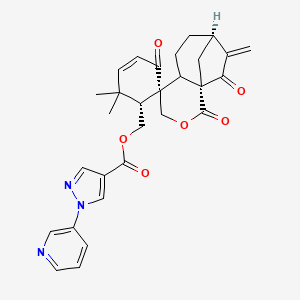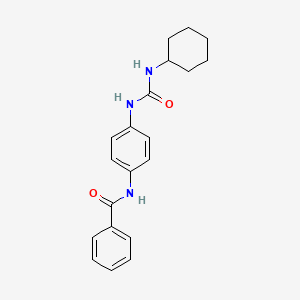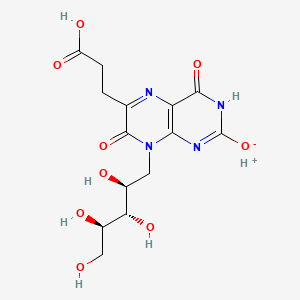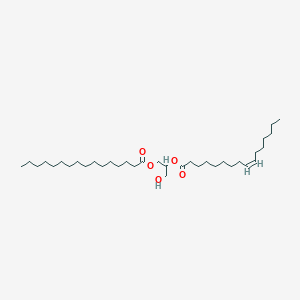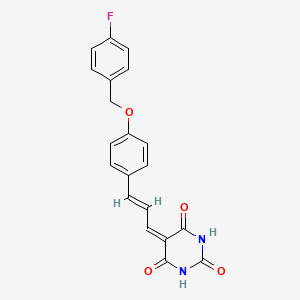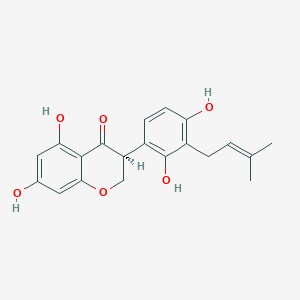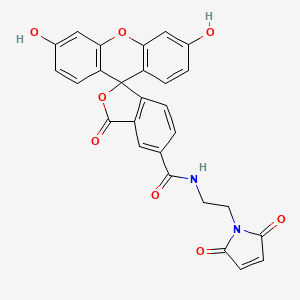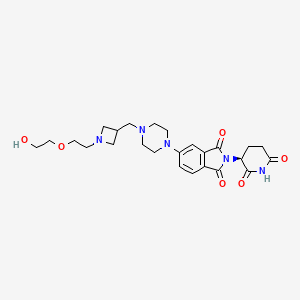
E3 Ligase Ligand-linker Conjugate 92
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 92 is a compound that plays a crucial role in the field of targeted protein degradation. It is a conjugate of an E3 ligase ligand and a linker, specifically designed to recruit Cereblon protein and serve as a key intermediate in the synthesis of complete Proteolysis Targeting Chimeras (PROTACs) . This compound is instrumental in the ubiquitin-proteasome system, which is essential for maintaining cellular homeostasis by degrading misfolded, damaged, and worn-out proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 92 involves the conjugation of Thalidomide (HY-14658) with a corresponding linker . The process typically starts with the activation of the ligand and linker, followed by their conjugation under specific reaction conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80, with careful mixing and clarification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure precision and consistency. Quality control measures are implemented to ensure the purity and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
E3 Ligase Ligand-linker Conjugate 92 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions include various intermediates that can be further processed to create complete PROTAC molecules. These intermediates are crucial for the targeted degradation of specific proteins.
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 92 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Helps in studying the ubiquitin-proteasome system and its role in cellular homeostasis.
Industry: Used in the development of new drugs and therapeutic agents.
Mécanisme D'action
E3 Ligase Ligand-linker Conjugate 92 exerts its effects by recruiting Cereblon protein, which is part of the E3 ubiquitin ligase complex . The compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This process involves the transfer of ubiquitin from the E2 enzyme to the lysine residues of the target protein, marking it for degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
E3 Ligase Ligand-linker Conjugate 91: Similar in structure but with different linker chemistry.
Thalidomide-based Cereblon Ligands: Used in various PROTACs with different linker modifications.
Von Hippel-Lindau (VHL) Ligands: Another class of E3 ligase ligands used in PROTACs.
Uniqueness
E3 Ligase Ligand-linker Conjugate 92 is unique due to its specific design for recruiting Cereblon protein and its role as a key intermediate in PROTAC synthesis. Its ability to form stable ternary complexes and facilitate targeted protein degradation makes it a valuable tool in scientific research and therapeutic development .
Propriétés
Formule moléculaire |
C25H33N5O6 |
|---|---|
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[[1-[2-(2-hydroxyethoxy)ethyl]azetidin-3-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H33N5O6/c31-10-12-36-11-9-28-15-17(16-28)14-27-5-7-29(8-6-27)18-1-2-19-20(13-18)25(35)30(24(19)34)21-3-4-22(32)26-23(21)33/h1-2,13,17,21,31H,3-12,14-16H2,(H,26,32,33)/t21-/m0/s1 |
Clé InChI |
SJOKWDIDWKEYSV-NRFANRHFSA-N |
SMILES isomérique |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CCOCCO |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


